molecular formula C23H20FN5O B2827085 1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251597-63-3

1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2827085
CAS No.: 1251597-63-3
M. Wt: 401.445
InChI Key: IPFWXKGNIRZEGT-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted at positions 1, 4, and 5. Key structural features include:

  • 1-Position: A 2-fluorophenyl group, which introduces steric and electronic effects due to the fluorine atom’s electronegativity.
  • 5-Position: A pyridin-3-yl moiety, contributing to hydrogen bonding and π-π stacking interactions in biological targets.

Triazole derivatives are widely explored for their bioactivity, including kinase inhibition, anticancer, and metabolic modulation .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O/c24-19-12-4-5-13-20(19)29-22(18-11-7-14-25-16-18)21(27-28-29)23(30)26-15-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-14,16H,6,10,15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFWXKGNIRZEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative with potential applications in various scientific fields. Here's an overview based on the provided search results:

Compound Overview

  • Chemical Structure: It contains a 1,2,3-triazole core with fluorophenyl, phenylpropyl, and pyridinyl substitutions .
  • Formula: C23 H20 F N5 O
  • Molecular Weight: 401.44 g/mol
  • Physicochemical Properties:
    • LogP: 3.5821
    • Hydrogen bond acceptors: 5
    • Hydrogen bond donors: 1
    • Polar surface area: 59.311

Potential Applications

Triazoles, in general, have shown diverse biological and pharmacological activities, making them interesting candidates for drug development . Fluorinated triazoles, in particular, have gained attention for their bioactivity and drug-like properties .

  • Anticancer Activity: Fluorinated triazoles have demonstrated anticancer effects in various cancer cell lines . For example, perfluorodecyltriazole-substituted nucleosides have shown prominent anticancer effects by inhibiting thymidylate synthase (TS) . Aminophenoxy-substituted triazoles with fluorine atoms also exhibit cytotoxicity against lung, liver, and breast carcinomas .
  • Anti-inflammatory Activity: Certain 1,2,4-triazole derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory markers like TNF-α and IL-6, and oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS) . They can also inhibit COX-2 activity and the release of prostaglandin PGE .
  • Antimicrobial Activity: Triazole-containing compounds have demonstrated potential antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

5-Ethyl-1-(2-Fluorophenyl)-N-(Quinolin-2-yl)-1H-1,2,3-Triazole-4-Carboxamide (3o)
  • Key Differences: 5-Position: Ethyl group (vs. pyridin-3-yl). Amide Substituent: Quinolin-2-yl (vs. 3-phenylpropyl).
  • Biological Relevance: Inhibits Wnt/β-catenin signaling, improving glucose/lipid metabolism . The quinoline moiety may enhance DNA intercalation but reduce solubility compared to the target compound’s phenylpropyl group.
Ethyl 5-Formyl-1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate
  • Key Differences :
    • 5-Position : Formyl group (vs. pyridin-3-yl).
    • 4-Position : Ethyl ester (vs. carboxamide).
  • Structural Insights : The formyl group induces a 74.02° dihedral angle between triazole and pyridine rings due to steric hindrance, compared to smaller angles in methyl-substituted analogues (e.g., 50.3° in ethyl 5-methyl-1-(pyridin-3-yl) derivatives) . This highlights how substituents at position 5 influence molecular conformation.
N-(2-Fluorobenzyl)-1-(4-Fluorophenyl)-5-(3-Pyridinyl)-1H-1,2,3-Triazole-4-Carboxamide
  • Key Differences :
    • 1-Position : 4-Fluorophenyl (vs. 2-fluorophenyl).
    • Amide Substituent : 2-Fluorobenzyl (vs. 3-phenylpropyl).
  • Implications : Fluorine’s position on the phenyl ring alters electronic distribution and binding affinity. The benzyl group may reduce metabolic stability compared to the target’s alkyl chain .
Ethyl 1-Phenyl-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carboxylate
  • Key Differences :
    • 1-Position : Phenyl (vs. 2-fluorophenyl).
    • 4-Position : Ethyl ester (vs. carboxamide).
  • Biological Data : Inhibits NCI-H522 lung cancer cell growth (GP = 70.94%) . The lack of fluorine and ester group may limit target engagement compared to the carboxamide derivative.

Comparative Data Table

Compound Name 1-Substituent 5-Substituent 4-Substituent Key Activity/Property Source
Target Compound 2-Fluorophenyl Pyridin-3-yl 3-Phenylpropyl carboxamide N/A N/A
3o () 2-Fluorophenyl Ethyl Quinolin-2-yl carboxamide Wnt/β-catenin inhibition
Ethyl 5-formyl-1-(pyridin-3-yl) () Pyridin-3-yl Formyl Ethyl ester Structural analysis (74.02° twist)
N-(2-Fluorobenzyl)... () 4-Fluorophenyl Pyridin-3-yl 2-Fluorobenzyl carboxamide N/A
Ethyl 1-phenyl... () Phenyl Pyridin-3-yl Ethyl ester NCI-H522 GP = 70.94%

Key Observations

Substituent Effects on Bioactivity :

  • Pyridin-3-yl at position 5 correlates with antitumor activity (e.g., NCI-H522 inhibition ).
  • Fluorine at the 2-position (vs. 4-) on the phenyl ring may optimize steric interactions in hydrophobic binding pockets.

Amide vs. Ester Groups :

  • Carboxamides (target compound, 3o) generally exhibit better metabolic stability and target affinity compared to esters .

Q & A

Q. What are the standard methodologies for synthesizing 1-(2-fluorophenyl)-N-(3-phenylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Substitution Reactions : Coupling fluorophenyl and pyridinyl groups using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Amide Bond Formation : Condensation of intermediates with 3-phenylpropylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Q. Key Techniques :

  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water) .
  • Characterization : 1H^{1}\text{H} and 13C^{13}\text{C} NMR for structural confirmation; HRMS for molecular weight validation .

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
Triazole FormationCuI, Sodium AscorbateDMF/H2_2O60°C65–75
Amide CouplingEDC, HOBtDCMRT80–85

Q. How is the molecular structure of this compound validated?

Methodological Answer :

  • X-ray Crystallography : Provides bond lengths/angles (e.g., triazole ring planarity, dihedral angles between aromatic groups) .
  • Spectroscopic Analysis :
    • 19F^{19}\text{F} NMR to confirm fluorophenyl substitution .
    • FT-IR for carbonyl (C=O) stretch (~1650–1700 cm1^{-1}) and triazole ring vibrations .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) to compare experimental vs. optimized geometries .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer :

  • Anticancer Screening : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial Testing : Agar dilution method for MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR-TK) .

Q. Table 2: Example Bioactivity Data

Assay TypeTargetResult (IC50_{50}/MIC)Reference
AnticancerHeLa12.3 µM
AntimicrobialS. aureus8 µg/mL

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

Methodological Answer :

  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green metrics .
  • Catalyst Screening : Test Cu(I)/Ru(II) complexes for regioselectivity in triazole formation .
  • Flow Chemistry : Continuous-flow reactors to enhance reaction control and reduce side products .

Q. Critical Parameters :

  • Temperature : Higher temperatures (>80°C) may degrade sensitive substituents (e.g., pyridinyl groups) .
  • Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) to recover unreacted starting materials .

Q. How to resolve contradictions in bioactivity data across substituted analogs?

Methodological Answer :

  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing F vs. electron-donating OCH3_3) with activity .
  • Structural Biology : Molecular docking (AutoDock Vina) to compare binding poses in target proteins (e.g., PARP-1) .

Q. Example Finding :

  • Fluorophenyl analogs show 10× higher kinase inhibition than chlorophenyl derivatives due to enhanced π-π stacking .

Q. What computational tools predict metabolic stability and toxicity?

Methodological Answer :

  • ADMET Prediction : SwissADME for bioavailability radar; ProTox-II for hepatotoxicity risk .
  • Metabolite Identification : CYP450 isoform-specific metabolism simulations (e.g., CYP3A4-mediated oxidation) .

Q. Table 3: Predicted ADMET Properties

ParameterValue
LogP3.2 (moderate lipophilicity)
CYP2D6 InhibitionHigh probability
Ames ToxicityNegative

Q. How to address discrepancies between in vitro and in vivo efficacy?

Methodological Answer :

  • Pharmacokinetic Profiling :
    • Plasma protein binding (equilibrium dialysis) to assess free drug availability .
    • Microsomal stability assays (e.g., rat liver microsomes) to predict clearance rates .
  • Formulation Strategies : Nanoemulsions or PEGylation to improve solubility and bioavailability .

Q. What strategies validate regioselectivity in triazole substitution?

Methodological Answer :

  • Isotopic Labeling : 15N^{15}\text{N}-azides to track triazole formation pathways via 15N^{15}\text{N} NMR .
  • Competition Experiments : Parallel synthesis of 1,4- vs. 1,5-regioisomers under varying Cu(I)/Ru(II) conditions .

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